5-Amino-2-chloropyridin-3-ylboronic acid
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Overview
Description
5-Amino-2-chloropyridin-3-ylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group, a chlorine atom, and a boronic acid group attached to a pyridine ring. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloropyridin-3-ylboronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. In this reaction, 2-chloro-5-aminopyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloropyridin-3-ylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups, such as nitro or hydroxyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.
Major Products
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives of the original compound .
Scientific Research Applications
5-Amino-2-chloropyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-chloropyridin-3-ylboronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The amino and chlorine groups provide additional sites for chemical modification, allowing for the fine-tuning of its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Pyridineboronic Acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
5-Aminopyridine: An amino-substituted pyridine used in the synthesis of various organic compounds.
Uniqueness
5-Amino-2-chloropyridin-3-ylboronic acid stands out due to the presence of both an amino group and a boronic acid group on the same pyridine ring. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C5H6BClN2O2 |
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Molecular Weight |
172.38 g/mol |
IUPAC Name |
(5-amino-2-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H,8H2 |
InChI Key |
UIWXQWPYHVLDAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)N)(O)O |
Origin of Product |
United States |
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